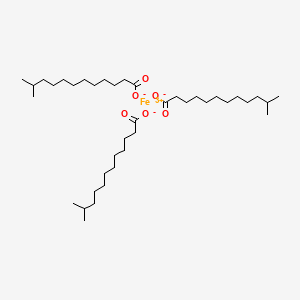
Iron(3+) isotridecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(3+) isotridecanoate is a chemical compound consisting of iron in its +3 oxidation state complexed with isotridecanoic acid. This compound is part of a broader class of iron carboxylates, which are known for their diverse applications in various fields, including catalysis, material science, and biomedicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron(3+) isotridecanoate can be synthesized through the reaction of iron(III) chloride with isotridecanoic acid in an organic solvent. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the iron carboxylate complex. The general reaction can be represented as:
FeCl3+3C13H26O2→Fe(C13H25O2)3+3HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or solvent extraction to remove impurities and obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
Iron(3+) isotridecanoate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: Iron(3+) can be reduced to iron(2+) under certain conditions, and vice versa.
Substitution Reactions: The carboxylate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can oxidize iron(2+) to iron(3+).
Reducing Agents: Sodium borohydride or hydrazine can reduce iron(3+) to iron(2+).
Substitution Reagents: Ligands such as phosphines or amines can replace the carboxylate ligands under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride would yield iron(2+) isotridecanoate and hydrogen gas.
Aplicaciones Científicas De Investigación
Iron(3+) isotridecanoate has several applications in scientific research:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions.
Material Science: It is employed in the preparation of iron oxide nanoparticles, which have applications in magnetic materials and catalysis.
Biomedicine: Iron carboxylates, including this compound, are investigated for their potential use in drug delivery systems and as contrast agents in magnetic resonance imaging (MRI).
Environmental Science: It is used in the remediation of contaminated soils and water through its ability to catalyze the degradation of pollutants.
Mecanismo De Acción
The mechanism of action of iron(3+) isotridecanoate involves its ability to undergo redox reactions, which is central to its catalytic activity. In biological systems, iron(3+) can participate in electron transfer processes, influencing various metabolic pathways. The molecular targets and pathways involved include:
Electron Transport Chain: Iron(3+) can act as an electron carrier in redox reactions.
Catalytic Sites: In enzymes, iron(3+) can serve as a catalytic center, facilitating biochemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- Iron(3+) acetate
- Iron(3+) stearate
- Iron(3+) oleate
Comparison
Iron(3+) isotridecanoate is unique due to its specific carboxylate ligand, which imparts distinct solubility and reactivity properties compared to other iron carboxylates. For instance, iron(3+) stearate and iron(3+) oleate have longer carbon chains, affecting their solubility in different solvents and their interaction with other molecules.
Conclusion
This compound is a versatile compound with significant applications in catalysis, material science, biomedicine, and environmental science. Its unique properties and reactivity make it a valuable tool in various scientific research fields.
Propiedades
Número CAS |
93963-86-1 |
|---|---|
Fórmula molecular |
C39H75FeO6 |
Peso molecular |
695.9 g/mol |
Nombre IUPAC |
iron(3+);11-methyldodecanoate |
InChI |
InChI=1S/3C13H26O2.Fe/c3*1-12(2)10-8-6-4-3-5-7-9-11-13(14)15;/h3*12H,3-11H2,1-2H3,(H,14,15);/q;;;+3/p-3 |
Clave InChI |
BGTRRPDEOGWJFI-UHFFFAOYSA-K |
SMILES canónico |
CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].CC(C)CCCCCCCCCC(=O)[O-].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


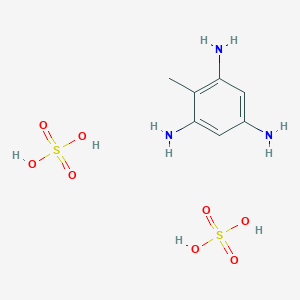
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]butan-1-one](/img/structure/B12641013.png)
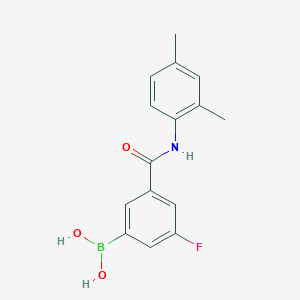
![N-[2-[3-ethyl-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-4-oxo-1,3-thiazolidin-5-ylidene]-3-methyl-1,3-benzothiazol-6-yl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12641039.png)
![2,6-Dimethyl-4-[[(4-methylbenzoyl)methyl]thio]pyrylium bromide](/img/structure/B12641047.png)
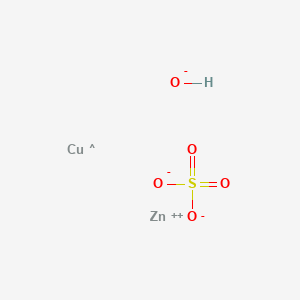
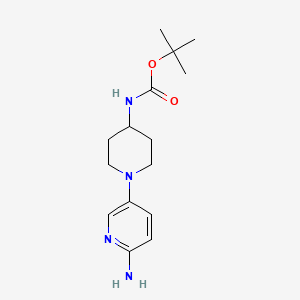
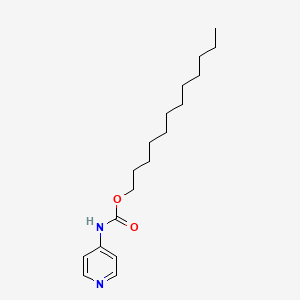
![(2,5-Diethynyl-1,4-phenylene)bis[tri(propan-2-yl)silane]](/img/structure/B12641065.png)

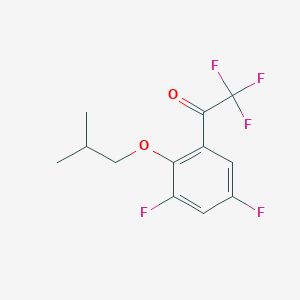
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12641085.png)
![4-[2-(Diphenylphosphanyl)anilino]pent-3-en-2-one](/img/structure/B12641094.png)
![Phenol, 2-[[(1S)-1-(4-nitrophenyl)-3-buten-1-yl]amino]-](/img/structure/B12641098.png)
